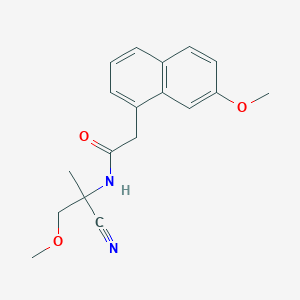

N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide

描述

N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalene core substituted with a methoxy group at the 7-position and an acetamide moiety modified with a 2-cyano-1-methoxypropan-2-yl group on the nitrogen atom.

属性

IUPAC Name |

N-(2-cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(11-19,12-22-2)20-17(21)9-14-6-4-5-13-7-8-15(23-3)10-16(13)14/h4-8,10H,9,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUPRMNWSOWROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C#N)NC(=O)CC1=CC=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which include a cyano group, a methoxy group, and a naphthalene moiety. Understanding its chemical properties is crucial for evaluating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 269.29 g/mol |

| CAS Number | Not available |

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. Various in vitro assays have been employed to assess the cytotoxic effects of this compound on mammalian cell lines.

In Vitro Assays

- MTT Assay : This assay measures cell viability based on mitochondrial activity. Preliminary studies indicate that the compound exhibits dose-dependent cytotoxicity in several cancer cell lines, suggesting potential as an anticancer agent .

- LDH Release Assay : This assay assesses membrane integrity by measuring lactate dehydrogenase (LDH) release. Results showed significant LDH release at higher concentrations, indicating cytotoxic effects .

- Colony Formation Assay : The ability of cells to form colonies post-treatment provides insights into long-term cytotoxic effects. The compound reduced colony formation in treated cells compared to controls .

Enzyme Inhibition

The compound's interaction with specific enzymes has been evaluated, particularly those involved in metabolic pathways relevant to cancer and diabetes.

- α-Amylase Inhibition : Inhibition of α-amylase can lower blood glucose levels by preventing carbohydrate digestion. Preliminary data suggest that this compound inhibits this enzyme effectively, with a significant reduction in glucose absorption observed in vitro .

- α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase plays a crucial role in carbohydrate metabolism. The compound demonstrated promising inhibitory activity against this enzyme, indicating potential as an antidiabetic agent .

Understanding the mechanism through which this compound exerts its biological effects is vital for further development:

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to cell cycle arrest at the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties of the compound revealed that it effectively lowered blood glucose levels in diabetic rat models when administered orally. This study highlighted its potential as a therapeutic agent for managing diabetes .

相似化合物的比较

Key Observations:

Substituent Effects on Bioactivity: Agomelatine’s ethyl linker and 7-methoxynaphthalene group are critical for its dual melatonin receptor agonism and 5-HT2C antagonism, which underpin its antidepressant and sleep-regulatory effects . In contrast, the target compound’s 2-cyano-1-methoxypropan-2-yl group may alter receptor binding affinity or metabolic pathways due to increased polarity and steric hindrance. The dimeric impurity of Agomelatine (Table 1) exhibits a doubled molecular weight, likely reducing blood-brain barrier permeability compared to Agomelatine itself .

Synthetic Routes: Agomelatine and its analogs are typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition reactions (e.g., copper-catalyzed click chemistry for triazole-containing analogs) .

The trifluoromethylbenzothiazole analog (Table 1) demonstrates how electron-withdrawing groups can enhance stability and receptor selectivity, a strategy that may apply to optimizing the target compound .

Pharmacological and Therapeutic Potential

- Agomelatine : Validated for major depressive disorder (MDD) at 25 mg/day, with superior tolerability over SSRIs due to minimal sexual side effects and sleep-enhancing properties .

- Pyridazin-3(2H)-one Derivatives : Mixed FPR1/FPR2 agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show chemotactic and calcium-mobilizing effects in neutrophils, suggesting anti-inflammatory applications .

- Chloroacetamide Pesticides (e.g., Alachlor) : Highlight the acetamide backbone’s versatility but differ fundamentally in bioactivity due to alkyl substituents and chlorine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。